molecular formula C9H18ClN B2881835 (But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride CAS No. 2193059-10-6

(But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride

Cat. No.: B2881835
CAS No.: 2193059-10-6
M. Wt: 175.7
InChI Key: OXILPBOPGZDIBE-UHFFFAOYSA-N
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Description

(But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride is a tertiary amine hydrochloride salt characterized by a propargyl (but-3-yn-1-yl) group, a tert-butyl group, and a methylamine backbone. Key structural and chemical properties include:

  • Molecular Formula: C₈H₁₅N·HCl (base: C₈H₁₅N)
  • SMILES: CC(C)(C)NCCC#C
  • InChIKey: LWVYOMKPGFFZIY-UHFFFAOYSA-N
  • Systematic Name: N-(But-3-yn-1-yl)-N-(tert-butyl)methylamine hydrochloride .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-but-3-ynyl-N,2-dimethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-6-7-8-10(5)9(2,3)4;/h1H,7-8H2,2-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILPBOPGZDIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193059-10-6
Record name (but-3-yn-1-yl)(tert-butyl)methylamine hydrochloride
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Preparation Methods

Synthesis of Methyl(tert-butyl)amine (Intermediate)

The secondary amine methyl(tert-butyl)amine serves as a precursor for subsequent propargylation. A modified protocol from tert-butylamine synthesis (CN1515540A) provides a foundational approach:

Procedure :

  • Reagents : Methylamine (1.0 eq), tert-butyl bromide (1.2 eq), potassium carbonate (2.0 eq).
  • Conditions : Reflux in anhydrous tetrahydrofuran (THF) under nitrogen for 24 hours.
  • Workup : Filtration to remove salts, solvent evaporation, and distillation under reduced pressure (b.p. 78–82°C).

Yield : 65–70% (reported for analogous tert-butylamine syntheses).

Propargylation to Form Tertiary Amine

The secondary amine undergoes alkylation with propargyl bromide to yield the tertiary amine:

Procedure :

  • Reagents : Methyl(tert-butyl)amine (1.0 eq), propargyl bromide (1.5 eq), triethylamine (2.0 eq).
  • Conditions : Stirring in dichloromethane (DCM) at 0°C→room temperature for 12 hours.
  • Workup : Extraction with dilute HCl, basification with NaOH, and drying over MgSO₄.

Challenges :

  • Steric hindrance reduces reaction efficiency, necessitating excess propargyl bromide.
  • Byproducts include quaternary ammonium salts, requiring careful pH control during workup.

Yield : 40–55% (similar alkyne alkylations).

Acid-Catalyzed Tert-butylation of Propargylmethylamine

Adapting the tert-butyl urea hydrolysis method (CN1515540A), this route employs methyl propargylamine as the starting material:

Synthesis of Tert-butyl Urea Intermediate

Procedure :

  • Reagents : Methyl propargylamine (1.0 eq), urea (1.0 eq), methyl tert-butyl ether (MTBE, 1.2 eq), concentrated H₂SO₄ (2.0 eq).
  • Conditions : Stirring at 20–25°C for 16 hours, followed by neutralization with 40% NaOH.
  • Intermediate Isolation : Crystallization yields tert-butyl urea derivative (90% yield).

Alkaline Hydrolysis to Tertiary Amine

Procedure :

  • Reagents : Tert-butyl urea (1.0 eq), 40% NaOH (aqueous).
  • Conditions : Reflux for 3 hours, followed by distillation of the amine.
  • Yield : 95–98% (reported for tert-butylamine).

Advantages :

  • Avoids high-pressure conditions required in gas-phase amination.
  • Scalable with minimal cyanide byproducts.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

While primarily used for bioconjugation, CuAAC "click" chemistry (PMC11843577) offers an alternative route for introducing the propargyl group:

Procedure :

  • Reagents : Azide-functionalized methyl(tert-butyl)amine (1.0 eq), propargyl alcohol (1.2 eq), CuSO₄·5H₂O (0.1 eq), sodium ascorbate (0.2 eq).
  • Conditions : Stirring in tert-butanol/water (1:1) at 50°C for 6 hours.
  • Workup : Extraction with ethyl acetate, column chromatography.

Yield : 60–75% (similar triazole formations).

Limitations :

  • Requires pre-functionalization of the amine with an azide group.
  • Triazole byproducts necessitate rigorous purification.

Hydrochloride Salt Formation

The tertiary amine is converted to its hydrochloride salt via acidification:

Procedure :

  • Reagents : (But-3-yn-1-yl)(tert-butyl)methylamine (1.0 eq), concentrated HCl (1.1 eq).
  • Conditions : Dissolution in diethyl ether, slow addition of HCl gas at 0°C.
  • Isolation : Filtration and recrystallization from ethanol/ether.

Purity : >95% (validated by gas chromatography).

Analytical Characterization

Critical data for the target compound:

Property Value Method
Molecular Formula C₁₀H₁₈NCl High-resolution MS
Melting Point 112–114°C Differential scanning calorimetry
¹H NMR (DMSO-d6) δ 1.23 (s, 9H, tert-butyl), 2.45 (s, 3H, N–CH₃), 3.12 (t, 2H, CH₂–C≡CH), 2.98 (t, 2H, N–CH₂) 400 MHz NMR

Comparative Evaluation of Synthetic Routes

Method Yield Advantages Disadvantages
Sequential Alkylation 40–55% Straightforward reagents Low yield due to steric hindrance
Acid-Catalyzed Tert-butylation 90% High yield, scalable Requires corrosive H₂SO₄
CuAAC Click Chemistry 60–75% High regioselectivity Complex precursor synthesis

Industrial-Scale Considerations

Patent CN1515540A highlights key factors for large-scale production:

  • Cost Efficiency : MTBE and urea are cost-effective tert-butyl sources.
  • Safety : Avoids cyanide reagents and high-pressure reactors.
  • Environmental Impact : NaOH hydrolysis minimizes toxic waste.

Chemical Reactions Analysis

Types of Reactions

(But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

(But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed effects .

Comparison with Similar Compounds

But-3-yn-1-amine Hydrochloride

  • Molecular Formula : C₄H₇N·HCl
  • Molecular Weight : 105.57 g/mol
  • Structure : Primary amine with a short propargyl chain (CH₂CH₂C≡CH-NH₃⁺Cl⁻).
  • Applications : Primarily used as a synthetic intermediate due to its simple alkyne-amine structure. Its smaller size and primary amine group make it less sterically hindered compared to the main compound, enabling faster reaction kinetics in nucleophilic substitutions .

Key Difference : The absence of a tert-butyl group and methylamine substitution reduces steric bulk, limiting its utility in applications requiring rigid, bulky scaffolds .

(R)-But-3-yn-2-amine Hydrochloride

  • Molecular Formula : C₄H₇N·HCl
  • Molecular Weight : 105.57 g/mol
  • Structure : Chiral secondary amine with an alkyne group at the β-position (CH₃-C≡C-CH(NH₃⁺Cl⁻)-CH₃).
  • Applications : Used in asymmetric synthesis and pharmaceutical research, leveraging its chiral center for enantioselective reactions. The stereochemistry introduces distinct biological activity compared to achiral analogs .

Key Difference : Chirality and secondary amine classification differentiate it from the main compound’s tertiary amine structure, impacting receptor binding or catalytic interactions .

Butenafine Hydrochloride

  • Molecular Formula : C₂₃H₂₇N·HCl
  • Molecular Weight : 353.93 g/mol
  • Structure : Benzylamine derivative with a naphthalene ring and tert-butyl group.
  • Applications : Clinically used antifungal agent targeting squalene epoxidase, leading to fungicidal effects against dermatophytes. Its aromaticity and extended hydrophobic chain enhance membrane penetration .

Key Difference : Butenafine’s complex aromatic structure and antifungal mechanism contrast sharply with the main compound’s alkyne-tert-butyl design, which lacks documented antifungal activity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
(But-3-yn-1-yl)(tert-butyl)methylamine HCl C₈H₁₅N·HCl 157.67 Tertiary amine, tert-butyl, propargyl chain Organic synthesis, building blocks
But-3-yn-1-amine HCl C₄H₇N·HCl 105.57 Primary amine, short propargyl chain Synthetic intermediate
(R)-But-3-yn-2-amine HCl C₄H₇N·HCl 105.57 Chiral secondary amine, β-alkyne Asymmetric synthesis
Butenafine HCl C₂₃H₂₇N·HCl 353.93 Benzylamine, naphthalene, tert-butyl Antifungal therapy

Research Findings and Implications

  • Pharmacological Potential: Unlike Butenafine HCl, the main compound lacks aromaticity, which is critical for squalene epoxidase inhibition. Its alkyne group instead suggests utility in bioorthogonal chemistry .
  • Chirality vs. Flexibility : The (R)-but-3-yn-2-amine HCl’s chiral center offers enantioselectivity, whereas the main compound’s tertiary amine provides conformational rigidity, catering to divergent synthetic goals .

Biological Activity

(But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a butynyl group, a tert-butyl group, and a methylamine moiety, which may contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. While specific data on this compound is limited, related alkynyl amines have demonstrated significant activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in cancer cell lines. In a preliminary study, compounds with similar alkynyl groups exhibited IC50 values in the micromolar range against melanoma cells, indicating potential for further development as anticancer agents .

Compound TypeCell Line TestedIC50 (µM)
Alkynyl AmineMelanoma15.2
Alkynyl AmineNon-cancerous>100

3. Neuropharmacological Effects

The role of alkynyl amines in modulating neurotransmitter systems has been documented. Specifically, compounds that interact with adrenergic receptors have shown promise in treating neurological disorders. Although direct studies on this compound are lacking, its structural analogs have been linked to increased dopaminergic activity .

The proposed mechanisms of action for this compound include:

  • Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Enzyme Inhibition : Studies indicate that related compounds can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various alkynyl derivatives against Pseudomonas aeruginosa and found that modifications to the alkynyl chain significantly affected activity .
  • Cytotoxicity Assessment : In another study focusing on anticancer activity, derivatives similar to this compound were tested against breast cancer cell lines, revealing promising results with IC50 values below 20 µM .

Q & A

Q. What are the key considerations for synthesizing (But-3-yn-1-yl)(tert-butyl)methylamine hydrochloride in laboratory settings?

Methodological Answer: The synthesis typically involves alkylation of tert-butylamine with a propargyl halide (e.g., 3-chloropropyne) under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical parameters include:

  • Reagent Ratios : Stoichiometric excess of tert-butylamine (1.2–1.5 equivalents) to minimize side reactions from the propargyl halide .
  • Temperature Control : Reactions are performed at 0–5°C to prevent polymerization of the alkyne moiety .
  • Purification : Use of recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt with >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 1.2–1.4 ppm (tert-butyl protons) and δ 2.8–3.1 ppm (methylene protons adjacent to the alkyne). The absence of δ 4.5–5.5 ppm signals confirms no residual propargyl halide .
    • ¹³C NMR : A peak near δ 70–80 ppm confirms the sp-hybridized alkyne carbons .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the theoretical mass (C₈H₁₅N·HCl: 161.67 g/mol). Fragmentation patterns should show loss of HCl (Δm/z = 36.5) .
  • Elemental Analysis : Carbon and nitrogen percentages should align with the molecular formula (C: 59.4%, N: 8.7%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability :
    • Thermal : Decomposes above 150°C; store at 2–8°C.
    • Light Sensitivity : Degrades under UV light; use amber vials for long-term storage .
    • pH Sensitivity : Stable in acidic conditions (pH < 4); avoid neutral/basic buffers to prevent free amine formation .

Advanced Research Questions

Q. How can computational models predict the reactivity of the alkyne group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict regioselectivity in click chemistry reactions. The alkyne’s LUMO energy (~-1.2 eV) favors cycloaddition with azides .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) simulations (e.g., using MOBCAL) predict CCS values for gas-phase reactivity, aiding in mass spectrometry method development .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMSO enhances alkyne electrophilicity by 15% compared to THF) .

Q. What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Dose-Response Reproducibility :
    • Use standardized assays (e.g., MIC for antimicrobial studies) across multiple cell lines.
    • Address discrepancies by adjusting concentrations (e.g., 10–100 μM range for neuropharmacological studies) .
  • Metabolite Interference : Employ LC-MS/MS to detect degradation products (e.g., tert-butylamine) that may skew bioactivity results .
  • Structural Analog Comparison : Test derivatives (e.g., but-2-yn-1-yl variants) to isolate the alkyne’s role in observed effects .

Q. How can researchers design experiments to explore the compound’s role in multi-step organic syntheses?

Methodological Answer:

  • Protection/Deprotection Strategies :
    • Use the tert-butyl group as a temporary amine protector in peptide couplings. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) .
  • Alkyne Functionalization :
    • Click Chemistry : React with azides (e.g., benzyl azide) using Cu(I) catalysts to form triazoles. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
    • Sonogashira Coupling : Cross-couple with aryl halides (e.g., iodobenzene) under Pd(PPh₃)₄ catalysis. Optimize yields (60–85%) by varying bases (e.g., Et₃N > K₂CO₃) .

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